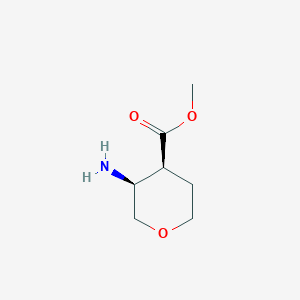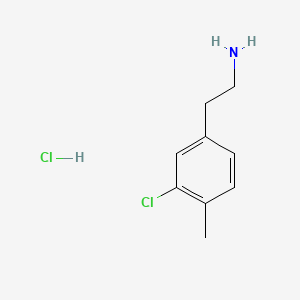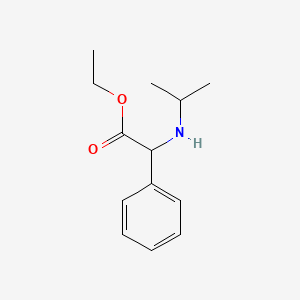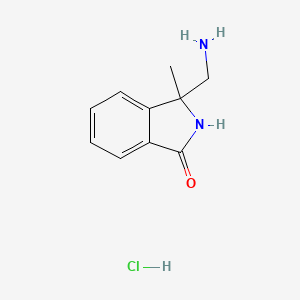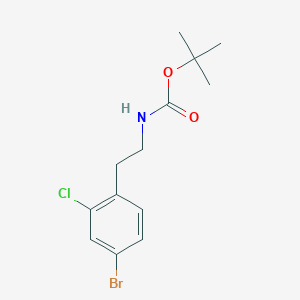
Tert-butyl 4-bromo-2-chlorophenethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable halogenated phenyl derivative. One common method is the reaction of tert-butyl carbamate with 4-bromo-2-chlorophenylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions on the phenyl ring. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be subjected to oxidation and reduction reactions to modify the functional groups on the phenyl ring or the carbamate moiety.
Coupling Reactions: It serves as an ideal substrate for Suzuki coupling reactions, which involve the formation of biaryl compounds via palladium-catalyzed cross-coupling with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids, bases like cesium carbonate.
Major Products:
- Substituted phenyl derivatives.
- Biaryl compounds from Suzuki coupling.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines .
Biology and Medicine:
- Potential precursor for pharmacophore elements in drug discovery.
- Investigated for its role in the synthesis of compounds with anti-HIV activity .
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
- Applied in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate largely depends on its application. In Suzuki coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form biaryl products . The presence of the BOC protection group enhances its stability and reactivity in these reactions.
Comparison with Similar Compounds
tert-Butyl N-(4-bromophenyl)carbamate: Similar structure but lacks the ethyl linkage.
tert-Butyl N-(2-bromoethyl)carbamate: Similar structure but lacks the substituted phenyl ring.
tert-Butyl (4-bromobutyl)carbamate: Similar structure but with a different alkyl chain length.
Uniqueness:
- The combination of the tert-butyl group, carbamate moiety, and substituted phenyl ring makes tert-butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate unique in its reactivity and potential applications.
- The presence of both bromine and chlorine substituents on the phenyl ring provides additional sites for functionalization and derivatization.
Properties
Molecular Formula |
C13H17BrClNO2 |
|---|---|
Molecular Weight |
334.63 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrClNO2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
QMJZCOICUUDMQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol](/img/structure/B13507711.png)
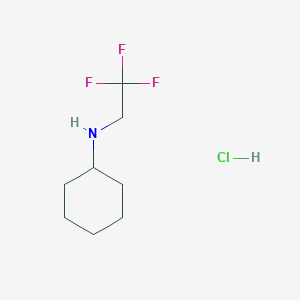
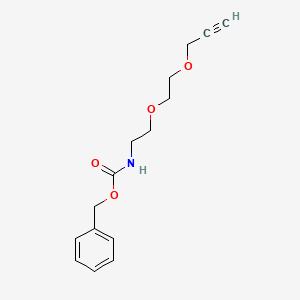
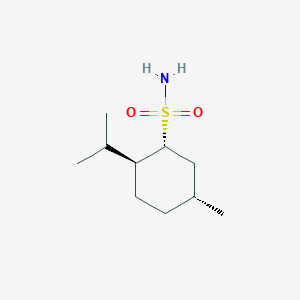
![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)
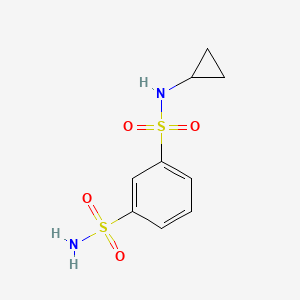
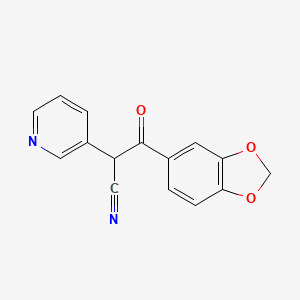
![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
